Reserpin N-oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

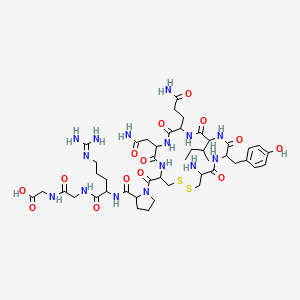

レセルピンN-オキシドは、ラウオルフィア・セルペンティーナとラウオルフィア・ヴォミトーリアの根に見られるアルカロイドであるレセルピンの誘導体です。

準備方法

合成ルートと反応条件

レセルピンN-オキシドは、レセルピンの酸化によって合成することができます。このプロセスで使用される一般的な酸化剤には、過酸化水素と過酸が含まれます。 反応は通常、穏やかな条件下で行われ、化合物の構造的完全性を維持します .

工業生産方法

レセルピンN-オキシドの工業生産には、反応条件をよりよく制御し、収率を高めることができる連続フロー反応器が使用されます。 メタノールを溶媒として、過酸化水素を用いた充填層マイクロ反応器におけるチタンシリカライトの使用は、ピリジンN-オキシドを製造するための効率的な方法として報告されています .

化学反応の分析

反応の種類

レセルピンN-オキシドは、次のようなさまざまな化学反応を起こします。

酸化: より高い酸化状態への変換。

還元: レセルピンまたは他の還元型への変換。

置換: 分子内の官能基の置換。

一般的な試薬と条件

酸化: 過酸化水素、過酸。

還元: 金属水素化物、ハロゲン化水素。

置換: 塩基性または酸性条件下でのさまざまな求核試薬。

生成される主要な生成物

酸化: より高い酸化状態の誘導体。

還元: レセルピンおよびその他の還元型。

置換: さまざまな官能基を持つ置換誘導体.

科学的研究の応用

レセルピンN-オキシドは、科学研究において幅広い用途があります。

化学: 有機合成における試薬として、およびさまざまな化学反応における触媒として使用されます。

生物学: 細胞プロセスへの影響を研究し、潜在的な治療薬として研究されています。

医学: 高血圧症やその他の心臓血管疾患の治療における潜在的な使用について調査されています。

作用機序

レセルピンN-オキシドは、シナプス前ニューロンに位置する貯蔵小胞に神経伝達物質を隔離する役割を果たすATP/Mg²⁺ポンプを阻害することによってその効果を発揮します。 この阻害は、中心および末梢の軸索末端からのカテコールアミンとセロトニンの枯渇につながり、さまざまな生理学的影響をもたらします .

類似化合物との比較

類似化合物

レセルピン: 降圧剤および抗精神病薬として知られる母化合物。

デセルピジン: 類似の薬理学的効果を持つ別のアルカロイド。

レスシナミン: 類似の化学構造と治療用途を持つ化合物。

独自性

レセルピンN-オキシドは、その特定の酸化状態とそれに起因する化学的性質によって独自性を備えています。

特性

IUPAC Name |

methyl 6,18-dimethoxy-13-oxido-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-13-ium-19-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N2O10/c1-39-19-7-8-20-21-9-10-35(38)16-18-13-27(45-32(36)17-11-25(40-2)30(42-4)26(12-17)41-3)31(43-5)28(33(37)44-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKGMHQUKPFVFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2C[N+]3(CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)[O-])OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N2O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B12109419.png)

![1,8,10-Triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B12109420.png)

![(4E)-3-(chloromethyl)-4-[(5-methyl-2-furyl)methylene]isoxazol-5(4H)-one](/img/structure/B12109421.png)

![3-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12109424.png)

![5-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione](/img/structure/B12109462.png)